molecular formula C6H3BrFNO2 B1374640 3-Bromo-5-fluoropyridine-2-carboxylic acid CAS No. 1189513-55-0

3-Bromo-5-fluoropyridine-2-carboxylic acid

Cat. No. B1374640
M. Wt: 220 g/mol
InChI Key: JNOJGNTXRVBLGR-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropyridine-2-carboxylic acid, also referred to as 5-bromo-3-fluoropicolinic acid, is a dihalogenated picolinic acid . It can be used in the synthesis of allosteric adenosine A2A receptors for insomnia treatments .


Synthesis Analysis

This compound is utilized to prepare pyridine-triazole derivatives that coordinate to rhenium (Re) for photoluminescent materials . The reaction begins with the synthesis of pyridinehydrazide, followed by the formation of pyridine-oxadiazol using triethyl orthoformate .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluoropyridine-2-carboxylic acid is represented by the linear formula C6H3BrFNO2 . The molecular weight of this compound is 220.00 g/mol .


Chemical Reactions Analysis

3-Bromo-5-fluoropyridine-2-carboxylic acid is used to prepare pyridine-triazole derivatives that coordinate to rhenium (Re) for photoluminescent materials . The reaction begins with the synthesis of pyridinehydrazide, followed by the formation of pyridine-oxadiazol using triethyl orthoformate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-fluoropyridine-2-carboxylic acid include a melting point of 130-133 °C . The compound is a solid at room temperature .

Scientific Research Applications

The methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, these compounds are used in reactions with other organic molecules under controlled conditions (temperature, pressure, solvent, etc.) to form new compounds .

As for the results or outcomes obtained, again, this would depend on the specific application. In pharmaceutical research, for example, the outcome might be the creation of a new drug candidate with potential therapeutic effects .

  • Organic Synthesis

    • This compound can be used as a building block in the synthesis of various complex molecules . It can be used in reactions with other organic molecules under controlled conditions to form new compounds .
  • Pharmaceutical Research

    • It can serve as a precursor in the creation of pharmaceuticals and other biologically active compounds . The outcome might be the creation of a new drug candidate with potential therapeutic effects .
  • Suzuki–Miyaura Coupling

    • Compounds like “3-Bromo-5-fluoropyridine-2-carboxylic acid” can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Fluorination of Pyridine

    • It can be used in the fluorination of pyridine, a process that forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
  • Material Science

    • This compound could potentially be used in the development of new materials. For instance, it could be used in the synthesis of polymers with unique properties .
  • Agricultural Chemistry

    • It could be used in the synthesis of new pesticides or herbicides. The fluorine atom in the compound could potentially increase the effectiveness of these chemicals .

Safety And Hazards

The safety data sheet indicates that 3-Bromo-5-fluoropyridine-2-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 3-Bromo-5-fluoropyridine-2-carboxylic acid could involve its use in the synthesis of allosteric adenosine A2A receptors for insomnia treatments . It is also utilized to prepare pyridine-triazole derivatives that coordinate to rhenium (Re) for photoluminescent materials .

properties

IUPAC Name

3-bromo-5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOJGNTXRVBLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694186
Record name 3-Bromo-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoropyridine-2-carboxylic acid

CAS RN

1189513-55-0
Record name 3-Bromo-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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